![molecular formula C11H13NO B3039101 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one CAS No. 959699-02-6](/img/structure/B3039101.png)
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one
Overview
Description
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, also known as 1,6-dimethyl-2,3-dihydroquinolin-4-one or DMQ, is a heterocyclic aromatic compound found in many plants, fungi, and bacteria. It is an important intermediate in the synthesis of various drugs and other compounds, and has been studied extensively in recent years due to its potential applications in medicine, agriculture, and biochemistry.
Scientific Research Applications
Structural Insights and Biological Properties
Compounds with dihydroquinoline-4(1H)-one nuclei, such as 1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one, are significant in medicinal development due to their broad spectrum of activities. Understanding their structure is essential for synthesizing materials with desired biological properties. A study by Vaz et al. (2020) focused on the structural elucidation of halogenated dihydroquinolines, discussing the effects of halogen atom types and positions on molecular conformation. This research underlines the importance of structural variation in pharmaceutical applications (Vaz et al., 2020).
Synthesis and Isolation as Intermediates
The synthesis and isolation of dihydroquinolines are key in the process of creating complex quinolines. Dauphinee and Forrest (1978) isolated 2,6-Dimethyl-1,2-dihydroquinoline as an intermediate in the Doebner-Miller synthesis of 2,6-dimethylquinoline, demonstrating its role as a crucial intermediate in quinoline synthesis (Dauphinee & Forrest, 1978).
Antioxidant and Antitumor Properties
The antioxidant and antitumor properties of dihydroquinolin-4(1H)-ones are an area of significant research interest. Parry et al. (2021) synthesized and analyzed 2-(3,5-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one, a molecule within this family known for potent biological properties. They explored its structure and confirmed its identity through NMR and mass spectroscopic analyses, highlighting its potential in biomedical applications (Parry et al., 2021).
Eco-Friendly Synthesis Approaches
The development of eco-friendly synthesis methods for dihydroquinolin-4(1H)-ones is an emerging area of research. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid-water without additional catalysts. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Chen et al., 2007).
Potential for Enantiomerically Pure Derivatives
Enantiomerically pure derivatives of dihydroquinolin-4(1H)-ones have significant implications in pharmaceutical chemistry. Harmata and Hong (2007) explored the use of benzothiazines to create enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones. Their research provides insights into the potential for developing chiral molecules with specific biological activities (Harmata & Hong, 2007).
properties
IUPAC Name |
1,6-dimethyl-2,3-dihydroquinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-3-4-10-9(7-8)11(13)5-6-12(10)2/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDJEBMYWQSYKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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